molecular formula C27H18O2 B187255 (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one CAS No. 63002-36-8

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one

Cat. No. B187255
CAS RN: 63002-36-8
M. Wt: 374.4 g/mol
InChI Key: ADGAWIAHLZXBFY-MOHJPFBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one, also known as Aurone, is a synthetic organic compound that belongs to the class of flavonoids. It is a yellow crystalline solid and is widely used in scientific research due to its various properties.

Mechanism Of Action

The mechanism of action of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in inflammation and cancer.

Biochemical And Physiological Effects

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.

Advantages And Limitations For Lab Experiments

One of the major advantages of using (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one in lab experiments is its low toxicity. It is also relatively easy to synthesize and purify. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one. One potential area of research is its use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. Additionally, the development of new synthetic methods for the preparation of (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one derivatives could lead to the discovery of new biological activities.

Synthesis Methods

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one can be synthesized by the condensation of benzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The process involves the formation of a Schiff base intermediate, which is then converted into (3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one by cyclization.

Scientific Research Applications

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one has been extensively studied for its potential use in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

63002-36-8

Product Name

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

(3Z)-3-benzylidene-4,7-diphenyl-2-benzofuran-1-one

InChI

InChI=1S/C27H18O2/c28-27-26-23(21-14-8-3-9-15-21)17-16-22(20-12-6-2-7-13-20)25(26)24(29-27)18-19-10-4-1-5-11-19/h1-18H/b24-18-

InChI Key

ADGAWIAHLZXBFY-MOHJPFBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5

Other CAS RN

63002-36-8

Origin of Product

United States

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